molecular formula C6H4BBrFIO2 B6308161 4-Bromo-2-fluoro-3-iodophenylboronic acid CAS No. 2121514-50-7

4-Bromo-2-fluoro-3-iodophenylboronic acid

Cat. No.: B6308161
CAS No.: 2121514-50-7
M. Wt: 344.71 g/mol
InChI Key: UVTARXAYZABXOI-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-3-iodophenylboronic acid is an organoboron compound with the molecular formula C6H4BBrFIO2. It is a valuable reagent in organic synthesis, particularly in the field of cross-coupling reactions. This compound is characterized by the presence of bromine, fluorine, and iodine atoms on a phenyl ring, which makes it a versatile intermediate for various chemical transformations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-fluoro-3-iodophenylboronic acid typically involves the halogenation of a phenylboronic acid derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoro-3-iodophenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group and activate it for coupling reactions.

    Solvents: Toluene, ethanol, and water are commonly used solvents in these reactions.

Major Products Formed

The major products formed from reactions involving this compound include biaryl compounds, phenols, and dehalogenated derivatives .

Scientific Research Applications

4-Bromo-2-fluoro-3-iodophenylboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-3-iodophenylboronic acid in chemical reactions involves the formation of a boronate complex, which undergoes transmetalation with a palladium catalyst. This process facilitates the coupling of the boronic acid with an aryl or vinyl halide to form a new carbon-carbon bond . The molecular targets and pathways involved in these reactions are primarily related to the activation and transfer of the boronic acid group.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-fluoro-3-iodophenylboronic acid is unique due to the presence of three different halogen atoms on the phenyl ring. This unique combination of substituents provides enhanced reactivity and selectivity in various chemical reactions, making it a valuable reagent in organic synthesis .

Properties

IUPAC Name

(4-bromo-2-fluoro-3-iodophenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BBrFIO2/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2,11-12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVTARXAYZABXOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)Br)I)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BBrFIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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